Cas no 1343757-05-0 (4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide)

4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide
- Benzamide, 4-amino-3,5-difluoro-N-(2-methylpropyl)-
-
- MDL: MFCD18285430
- Inchi: 1S/C11H14F2N2O/c1-6(2)5-15-11(16)7-3-8(12)10(14)9(13)4-7/h3-4,6H,5,14H2,1-2H3,(H,15,16)
- InChI Key: BXITUGWGZFWLCK-UHFFFAOYSA-N
- SMILES: C(NCC(C)C)(=O)C1=CC(F)=C(N)C(F)=C1
4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318354-0.25g |
4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide |
1343757-05-0 | 95% | 0.25g |
$367.0 | 2023-11-13 | |
Enamine | EN300-318354-0.5g |
4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide |
1343757-05-0 | 95% | 0.5g |
$579.0 | 2023-11-13 | |
Enamine | EN300-318354-0.1g |
4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide |
1343757-05-0 | 95% | 0.1g |
$257.0 | 2023-11-13 | |
Enamine | EN300-318354-10g |
4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide |
1343757-05-0 | 95% | 10g |
$3191.0 | 2023-11-13 | |
Enamine | EN300-318354-0.05g |
4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide |
1343757-05-0 | 95% | 0.05g |
$174.0 | 2023-11-13 | |
Enamine | EN300-318354-10.0g |
4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide |
1343757-05-0 | 95% | 10.0g |
$3191.0 | 2023-02-24 | |
Chemenu | CM441803-1g |
4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide |
1343757-05-0 | 95%+ | 1g |
$822 | 2023-03-27 | |
1PlusChem | 1P01BWBO-5g |
4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide |
1343757-05-0 | 95% | 5g |
$2722.00 | 2023-12-22 | |
Aaron | AR01BWK0-10g |
4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide |
1343757-05-0 | 95% | 10g |
$4413.00 | 2023-12-16 | |
1PlusChem | 1P01BWBO-50mg |
4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide |
1343757-05-0 | 95% | 50mg |
$269.00 | 2023-12-22 |
4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide Related Literature
-
1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
Additional information on 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide
Professional Introduction to 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide (CAS No. 1343757-05-0)
4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1343757-05-0, belongs to a class of molecules that exhibit promising biological activities. The structural features of this benzamide derivative, particularly the presence of amino and fluoro substituents, contribute to its unique chemical and pharmacological properties.
The molecular structure of 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide consists of a benzene ring substituted with two fluorine atoms at the 3rd and 5th positions, an amino group at the 4th position, and a N-(2-methylpropyl) amide moiety. This configuration imparts a high degree of lipophilicity and potential for interaction with biological targets. The fluoro substituents are known to enhance metabolic stability and binding affinity, making this compound an attractive candidate for drug design.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with fluorinated aromatic structures. The incorporation of fluorine atoms into pharmaceutical compounds has been widely recognized for its ability to modulate pharmacokinetic and pharmacodynamic properties. Specifically, the fluorine atoms in 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide contribute to its resistance against enzymatic degradation and improved bioavailability.
One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Studies have demonstrated that benzamide derivatives can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The presence of both amino and fluoro groups in 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide suggests that it may interact with multiple biological pathways, offering a multifaceted approach to therapeutic intervention.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high accuracy. Molecular docking studies have shown that 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide can bind effectively to several protein targets involved in disease processes. This has opened up new avenues for developing targeted therapies based on this compound.
The synthesis of 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms into the benzene ring is particularly challenging due to the high electronegativity and reactivity of fluorine. However, recent developments in fluorination techniques have made it possible to achieve high yields and selectivity in the synthesis of this compound.
Evaluation of the pharmacological properties of 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide has revealed several promising characteristics. In vitro studies have shown that this compound exhibits significant inhibitory activity against various enzymes and receptors relevant to human health. Additionally, preclinical studies have indicated that it may have a favorable safety profile, making it a potential candidate for further development into a therapeutic agent.
The role of fluorinated compounds in medicinal chemistry cannot be overstated. These molecules have revolutionized drug development by providing unique structural features that enhance drug efficacy and stability. The case of 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide exemplifies how strategic incorporation of fluorine atoms can lead to the discovery of novel therapeutic agents with significant clinical potential.
Ongoing research continues to explore the full spectrum of applications for this compound. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, scientists are working to uncover new therapeutic uses for 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide. These efforts hold promise for addressing unmet medical needs and improving patient outcomes.
In conclusion, 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide (CAS No. 1343757-05-0) is a versatile chemical entity with significant potential in pharmaceutical applications. Its unique structural features and promising biological activities make it a valuable asset in the quest for novel therapeutic agents. As research progresses, this compound is expected to play an increasingly important role in addressing various health challenges.
1343757-05-0 (4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide) Related Products
- 2097935-22-1(N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide)
- 1803793-50-1(4-Fluoro-5-methoxypyridine-2-sulfonyl chloride)
- 14516-46-2(dipotassium tetrakis(cyano-C)palladate(2-))
- 2171993-78-3(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}hexanoic acid)
- 467455-27-2(n-(6-hydroxyhexyl)-6-carboxamidofluorescein dipivalate)
- 916899-88-2(3-4-(benzyloxy)phenylazetidine)
- 2229255-27-8(2-3-(methoxymethyl)phenyl-2-methylpropanenitrile)
- 2034468-31-8(N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}thiophene-3-carboxamide)
- 1217724-52-1((R)-Lercanidipine-d3 Hydrochloride)
- 2228172-73-2(3-(4-bromo-5-methoxythiophen-2-yl)methylpyrrolidine)




